Dysprosium(III) sulfate octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

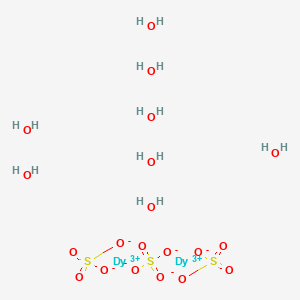

Dysprosium(III) sulfate octahydrate is a chemical compound with the formula Dy₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate that appears as light yellow crystals. Dysprosium is a lanthanide, and its compounds are known for their magnetic properties and high neutron absorption cross-section, making them valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dysprosium(III) sulfate octahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄) in the presence of water. The reaction typically occurs under controlled temperature conditions to ensure complete dissolution and formation of the octahydrate form:

Dy2O3+3H2SO4+8H2O→Dy2(SO4)3⋅8H2O

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves dissolving dysprosium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The purity of the final product is ensured through multiple purification steps, including filtration and recrystallization .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where dysprosium can be reduced to lower oxidation states or oxidized to higher states.

Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize dysprosium compounds.

Reducing Agents: Sodium borohydride (NaBH₄) can reduce dysprosium(III) to lower oxidation states.

Substitution Reagents: Sodium carbonate (Na₂CO₃) can be used to substitute sulfate ions with carbonate ions.

Major Products:

Oxidation: Dysprosium(IV) compounds.

Reduction: Dysprosium(II) compounds.

Substitution: Dysprosium carbonate (Dy₂(CO₃)₃) and other dysprosium salts.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Precursor for Synthesis: Dysprosium(III) sulfate octahydrate serves as a precursor for synthesizing various dysprosium compounds, which are used in catalysis and material science.

- Catalytic Properties: It can act as a catalyst in several chemical reactions due to its unique electronic structure and reactivity .

2. Biology:

- MRI Contrast Agents: The paramagnetic properties of dysprosium make it suitable for use as an MRI contrast agent. Studies indicate that it enhances image quality by improving signal intensity in tissues .

- Biological Assays: Its role as a tracer in metabolic studies allows researchers to track biological processes effectively .

3. Medicine:

- Medical Imaging: Investigated for its potential in medical imaging techniques such as MRI, dysprosium compounds can provide better visualization of internal structures due to their paramagnetic nature .

4. Industry:

- High-Performance Magnets: Dysprosium(III) sulfate is utilized in the production of high-performance magnets essential for various electronic devices.

- Phosphors and Lasers: The compound is also used in manufacturing phosphors for lighting applications and in laser technology due to its optical properties .

Case Studies and Research Findings

MRI Enhancement Studies:

Research has demonstrated that dysprosium compounds can significantly enhance MRI image quality. A study involving human cell lines indicated that low concentrations of dysprosium did not adversely affect cell viability, suggesting its potential safety for biomedical applications.

Neutron Absorption Studies:

Dysprosium's high neutron absorption cross-section makes it valuable in nuclear reactors, where it is used as a neutron absorber to control fission reactions effectively .

Mecanismo De Acción

The mechanism of action of dysprosium(III) sulfate octahydrate is primarily related to its magnetic properties. Dysprosium ions (Dy³⁺) interact with magnetic fields, making them useful in applications requiring magnetic materials. In biological systems, dysprosium compounds can enhance contrast in imaging techniques by altering the relaxation times of nearby water protons .

Comparación Con Compuestos Similares

Dysprosium(III) chloride (DyCl₃): Another dysprosium compound with similar magnetic properties but different solubility and reactivity.

Dysprosium(III) nitrate (Dy(NO₃)₃): Used in similar applications but has different thermal stability and solubility.

Dysprosium(III) carbonate (Dy₂(CO₃)₃): Less soluble in water compared to the sulfate form.

Uniqueness: Dysprosium(III) sulfate octahydrate is unique due to its high solubility in water and its ability to form stable hydrates. This makes it particularly useful in aqueous solutions and applications requiring high purity and stability .

Actividad Biológica

Dysprosium(III) sulfate octahydrate, with the chemical formula Dy2(SO4)3⋅8H2O, is a rare earth metal compound that has garnered attention for its potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Dysprosium is a lanthanide element known for its unique magnetic properties and high neutron absorption capabilities. This compound appears as light yellow crystals and is primarily used in various scientific and industrial applications, including biology and medicine.

Target of Action: Dysprosium ions exhibit a strong affinity for oxygen atoms, which may influence their interactions with biological molecules. The paramagnetic properties of dysprosium make it suitable for applications in magnetic resonance imaging (MRI) and other imaging techniques.

Mode of Action: The interaction of dysprosium ions with biological systems can lead to various effects, including:

- Magnetic Resonance Imaging (MRI): Dysprosium's paramagnetic nature enhances the contrast in MRI scans, allowing for better visualization of tissues.

- Cellular Interactions: Dysprosium ions may interact with cellular components, influencing cellular signaling pathways.

Biological Applications

This compound has been explored in several biological contexts:

- MRI Contrast Agents: Due to its paramagnetic properties, dysprosium compounds are investigated as potential contrast agents in MRI. Studies have shown that they can improve image quality by enhancing signal intensity in tissues .

- Biological Assays: The compound is utilized in various biological assays due to its unique chemical properties. It can serve as a catalyst in biochemical reactions or as a tracer in metabolic studies .

Case Studies and Research Findings

- MRI Enhancement Studies:

-

Cell Viability Assays:

- Research investigating the cytotoxic effects of dysprosium compounds on human cell lines showed that at low concentrations, this compound did not adversely affect cell viability, suggesting potential safety for biomedical applications.

- Neutron Absorption Studies:

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of this compound compared to other dysprosium compounds:

| Compound | Solubility | Magnetic Properties | Primary Applications |

|---|---|---|---|

| Dysprosium(III) sulfate | High | Paramagnetic | MRI contrast agent, biochemical assays |

| Dysprosium(III) chloride | Moderate | Paramagnetic | Catalysts, chemical synthesis |

| Dysprosium(III) nitrate | Moderate | Paramagnetic | Research in materials science |

| Dysprosium(III) carbonate | Low | Paramagnetic | Less common in biological applications |

Propiedades

Número CAS |

10031-50-2 |

|---|---|

Fórmula molecular |

DyH4O5S |

Peso molecular |

278.60 g/mol |

Nombre IUPAC |

dysprosium;sulfuric acid;hydrate |

InChI |

InChI=1S/Dy.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

MEFSPUQSEDCDFO-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |

SMILES canónico |

O.OS(=O)(=O)O.[Dy] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.